(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to (1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid have been extensively studied. Research includes the experimental and quantum-chemical calculations on derivatives of pyrazole carboxamide and carboxylate, showing their conversion through reactions with various binucleophiles, leading to corresponding amides and carboxylates in good yields. These processes involve catalytic methods and specific reaction conditions to achieve the desired products efficiently (İ. Yıldırım et al., 2005).
Annulation and Synthesis Strategies
Annulation strategies using 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid influence have been developed to synthesize 1,3,5-trisubstituted pyrazoles. This method demonstrates an efficient approach to creating structurally diverse pyrazole derivatives (Shuwen Xue et al., 2016). Additionally, the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates highlight the versatility of cyclopropylidene compounds in forming cyclopropyl-substituted pyrazolinecarboxylates (V. V. Prokopenko et al., 2007).
Catalysis and Reaction Mechanisms
Research on Lewis acid-catalyzed reactions of donor–acceptor cyclopropanes with pyrazolines reveals the formation of substituted pyrazolines and diazabicyclooctanes. The study provides insight into the reaction mechanisms and the influence of catalysts on product distribution (Yu V Tomilov et al., 2010). Furthermore, the transformation of substituted 2H-pyran-5-carboxylates into vinyl cyclopropanedicarboxylates demonstrates the potential of these reactions in synthesizing compounds with ectoparasiticidal activity (C. M. Moorhoff et al., 1998).
Multicomponent Reactions and Synthesis of Heterocycles
Multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles are notable for their efficiency and versatility in producing a wide range of cyclopropane and pyrazole derivatives (A. M. Shestopalov et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRLXQTYQZJQA-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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